2-Chloro-5-(thiophen-3-YL)benzoic acid
Description
2-Chloro-5-(thiophen-3-yl)benzoic acid is a benzoic acid derivative featuring a chlorine substituent at position 2 of the benzene ring and a thiophen-3-yl group at position 5.
Properties
IUPAC Name |
2-chloro-5-thiophen-3-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-10-2-1-7(5-9(10)11(13)14)8-3-4-15-6-8/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVJQUVPEGXSHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688571 | |
| Record name | 2-Chloro-5-(thiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261976-46-8 | |
| Record name | 2-Chloro-5-(thiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(thiophen-3-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chlorobenzoic acid and thiophene.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-chlorobenzoic acid with a thiophene boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions typically include
Purification: The product is purified by recrystallization or column chromatography to obtain pure 2-Chloro-5-(thiophen-3-yl)benzoic acid.
Industrial Production Methods
Industrial production methods for 2-Chloro-5-(thiophen-3-yl)benzoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(thiophen-3-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.
Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (e.g., reflux conditions).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvent (e.g., dichloromethane), temperature (e.g., room temperature).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvent (e.g., ethanol), temperature (e.g., room temperature).
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), solvent (e.g., toluene), temperature (e.g., reflux conditions).
Amidation: Amines, coupling agents (e.g., N,N’-dicyclohexylcarbodiimide), solvent (e.g., dichloromethane), temperature (e.g., room temperature).
Major Products
Substitution: Substituted benzoic acids with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Esterification: Benzoate esters.
Amidation: Benzamides.
Scientific Research Applications
2-Chloro-5-(thiophen-3-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound is used in studies to understand the interaction of thiophene derivatives with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(thiophen-3-yl)benzoic acid depends on its specific application:
Medicinal Chemistry: The compound may interact with biological targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Material Science: In organic semiconductors, the compound may facilitate charge transport through its conjugated system, enhancing the performance of electronic devices.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties and Reactivity
The nature and position of substituents significantly influence physicochemical properties:
Key Findings :
Positional Isomerism and Structural Effects
Positional isomers exhibit distinct properties due to altered dipole moments and steric effects:
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
